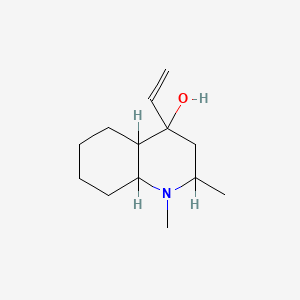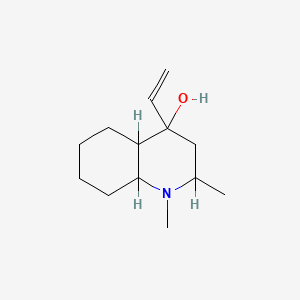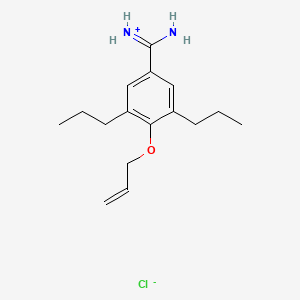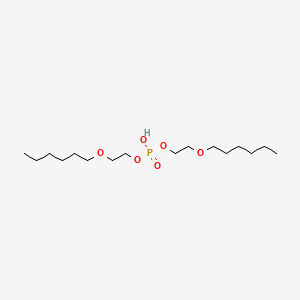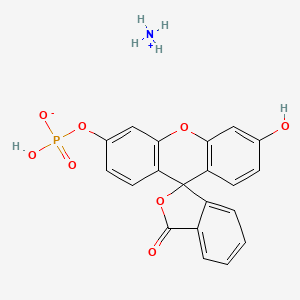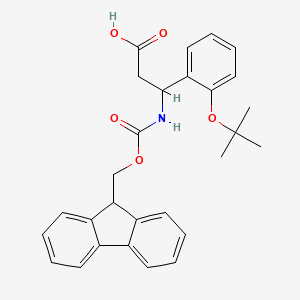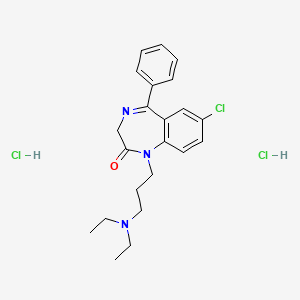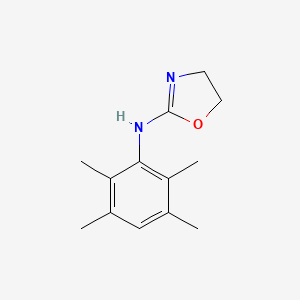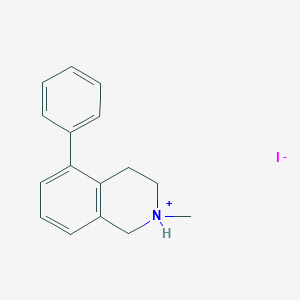
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound features a tetrahydroisoquinoline core with a methyl group at the 2-position and a phenyl group at the 5-position, combined with a hydriodide ion. Tetrahydroisoquinoline derivatives are significant in medicinal chemistry due to their potential therapeutic applications, including neuroprotective and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation and introduction of the phenyl group. The process requires precise control of reaction parameters and the use of advanced organic synthesis techniques to achieve large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core into more oxidized forms, such as isoquinolines.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds .
Applications De Recherche Scientifique
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide involves its interaction with specific molecular targets and pathways. It is known to affect dopaminergic pathways, which are crucial in neuroprotection and the treatment of neurodegenerative disorders. The compound may act as an antagonist or agonist at various receptor sites, modulating neurotransmitter release and uptake .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: A derivative with neuroprotective properties.
2-Phenyl-1,2,3,4-Tetrahydroisoquinoline: Another derivative with significant biological activity.
Uniqueness
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methyl and phenyl group at specific positions on the tetrahydroisoquinoline core makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
24464-18-4 |
|---|---|
Formule moléculaire |
C16H18IN |
Poids moléculaire |
351.22 g/mol |
Nom IUPAC |
2-methyl-5-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C16H17N.HI/c1-17-11-10-16-14(12-17)8-5-9-15(16)13-6-3-2-4-7-13;/h2-9H,10-12H2,1H3;1H |
Clé InChI |
DDUNIOFHMWGKGP-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CCC2=C(C1)C=CC=C2C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



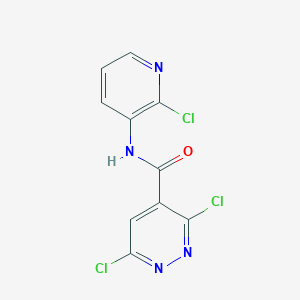

![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
